Agg-523

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

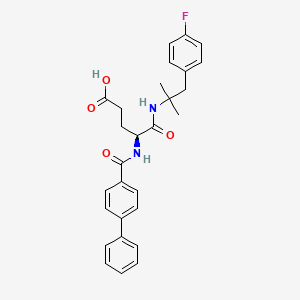

IUPAC Name |

(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMTWCFNZSLNR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920289-29-8 | |

| Record name | AGG-523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGG-523 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGG-523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Agg-523: A Technical Whitepaper on its Targeting of Aggrecanases in Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agg-523, also known as PF-5212371, is a reversible, non-hydroxamate, zinc-binding small molecule developed as a selective inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[1][2] These enzymes are key mediators in the degradation of aggrecan, a critical component of articular cartilage. Their targeted inhibition by this compound was investigated as a potential disease-modifying therapeutic strategy for osteoarthritis (OA). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, the relevant signaling pathways, and representative experimental protocols for its characterization.

The Molecular Target: ADAMTS4 and ADAMTS5 (Aggrecanases)

The primary molecular targets of this compound are two members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of zinc-dependent proteases:

-

ADAMTS4 (Aggrecanase-1)

-

ADAMTS5 (Aggrecanase-2)

These enzymes play a crucial role in the catabolism of aggrecan, a large proteoglycan responsible for the compressive stiffness and resilience of articular cartilage. In the pathogenic environment of osteoarthritis, the upregulation and increased activity of ADAMTS4 and ADAMTS5 lead to the progressive degradation of the cartilage matrix, a hallmark of the disease.[3]

Mechanism of Action

This compound functions as a selective inhibitor of ADAMTS4 and ADAMTS5.[1][2] By binding to the active site of these enzymes, this compound prevents the cleavage of aggrecan, thereby aiming to slow or halt the progression of cartilage degradation in osteoarthritis. While specific quantitative data on the inhibitory potency and selectivity of this compound are not publicly available due to the discontinuation of its clinical development, it has been described as being moderately selective for ADAMTS4 and ADAMTS5 over other matrix metalloproteinases (MMPs).[3]

Quantitative Data Summary

Due to the limited public availability of preclinical and clinical data for this compound, precise quantitative metrics such as IC50 and Ki values are not available. The following table summarizes the known qualitative and contextual data.

| Parameter | Target/Enzyme | Value/Description | Reference |

| Inhibitory Activity | ADAMTS4 (Aggrecanase-1) | Inhibitor | [1][2] |

| ADAMTS5 (Aggrecanase-2) | Inhibitor | [1][2] | |

| Selectivity | Matrix Metalloproteinases (MMPs) | Moderately selective over various MMPs | [3] |

| Clinical Development | Osteoarthritis | Phase 1 trials completed (NCT00454298, NCT00427687), development subsequently halted. | [4] |

Signaling Pathways

The expression and activity of ADAMTS5, a key target of this compound, are regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ADAMTS5 expression. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription of the ADAMTS5 gene. Other signaling pathways, such as the Wnt and Runx2 pathways, are also implicated in the regulation of ADAMTS5 and cartilage homeostasis.

Experimental Protocols

While the specific protocols used for the characterization of this compound are not publicly detailed, a representative experimental workflow for assessing the inhibitory activity of a compound against ADAMTS4/5 can be constructed based on established methodologies.

In Vitro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human ADAMTS4 or ADAMTS5.

Materials:

-

Recombinant human ADAMTS4 and ADAMTS5 (catalytic domain)

-

FRET-based peptide substrate for aggrecanases (e.g., containing the cleavage sequence TEGEARGS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant ADAMTS4 or ADAMTS5 in Assay Buffer to a working concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the FRET substrate to each well.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair) at 37°C for 60 minutes, taking readings every 1-2 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a targeted therapeutic approach for osteoarthritis by selectively inhibiting the aggrecanases ADAMTS4 and ADAMTS5. While its clinical development was halted, the study of this compound has contributed to the understanding of the role of these proteases in cartilage degradation and has informed the ongoing development of other disease-modifying osteoarthritis drugs. Further research into selective aggrecanase inhibitors holds promise for the future management of this debilitating disease.

References

Agg-523: A Technical Whitepaper on its Targeting of Aggrecanases in Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agg-523, also known as PF-5212371, is a reversible, non-hydroxamate, zinc-binding small molecule developed as a selective inhibitor of aggrecanase-1 (ADAMTS4) and aggrecanase-2 (ADAMTS5).[1][2] These enzymes are key mediators in the degradation of aggrecan, a critical component of articular cartilage. Their targeted inhibition by this compound was investigated as a potential disease-modifying therapeutic strategy for osteoarthritis (OA). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, the relevant signaling pathways, and representative experimental protocols for its characterization.

The Molecular Target: ADAMTS4 and ADAMTS5 (Aggrecanases)

The primary molecular targets of this compound are two members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of zinc-dependent proteases:

-

ADAMTS4 (Aggrecanase-1)

-

ADAMTS5 (Aggrecanase-2)

These enzymes play a crucial role in the catabolism of aggrecan, a large proteoglycan responsible for the compressive stiffness and resilience of articular cartilage. In the pathogenic environment of osteoarthritis, the upregulation and increased activity of ADAMTS4 and ADAMTS5 lead to the progressive degradation of the cartilage matrix, a hallmark of the disease.[3]

Mechanism of Action

This compound functions as a selective inhibitor of ADAMTS4 and ADAMTS5.[1][2] By binding to the active site of these enzymes, this compound prevents the cleavage of aggrecan, thereby aiming to slow or halt the progression of cartilage degradation in osteoarthritis. While specific quantitative data on the inhibitory potency and selectivity of this compound are not publicly available due to the discontinuation of its clinical development, it has been described as being moderately selective for ADAMTS4 and ADAMTS5 over other matrix metalloproteinases (MMPs).[3]

Quantitative Data Summary

Due to the limited public availability of preclinical and clinical data for this compound, precise quantitative metrics such as IC50 and Ki values are not available. The following table summarizes the known qualitative and contextual data.

| Parameter | Target/Enzyme | Value/Description | Reference |

| Inhibitory Activity | ADAMTS4 (Aggrecanase-1) | Inhibitor | [1][2] |

| ADAMTS5 (Aggrecanase-2) | Inhibitor | [1][2] | |

| Selectivity | Matrix Metalloproteinases (MMPs) | Moderately selective over various MMPs | [3] |

| Clinical Development | Osteoarthritis | Phase 1 trials completed (NCT00454298, NCT00427687), development subsequently halted. | [4] |

Signaling Pathways

The expression and activity of ADAMTS5, a key target of this compound, are regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ADAMTS5 expression. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription of the ADAMTS5 gene. Other signaling pathways, such as the Wnt and Runx2 pathways, are also implicated in the regulation of ADAMTS5 and cartilage homeostasis.

Experimental Protocols

While the specific protocols used for the characterization of this compound are not publicly detailed, a representative experimental workflow for assessing the inhibitory activity of a compound against ADAMTS4/5 can be constructed based on established methodologies.

In Vitro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human ADAMTS4 or ADAMTS5.

Materials:

-

Recombinant human ADAMTS4 and ADAMTS5 (catalytic domain)

-

FRET-based peptide substrate for aggrecanases (e.g., containing the cleavage sequence TEGEARGS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant ADAMTS4 or ADAMTS5 in Assay Buffer to a working concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the FRET substrate to each well.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair) at 37°C for 60 minutes, taking readings every 1-2 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a targeted therapeutic approach for osteoarthritis by selectively inhibiting the aggrecanases ADAMTS4 and ADAMTS5. While its clinical development was halted, the study of this compound has contributed to the understanding of the role of these proteases in cartilage degradation and has informed the ongoing development of other disease-modifying osteoarthritis drugs. Further research into selective aggrecanase inhibitors holds promise for the future management of this debilitating disease.

References

Agg-523: A Technical Whitepaper on Early-Stage Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agg-523, also known as PF-5212371, emerged as a promising small molecule therapeutic candidate for the treatment of osteoarthritis (OA).[1] Developed by Wyeth (later acquired by Pfizer), this compound was designed as a selective, reversible, and non-hydroxamate dual inhibitor of two key enzymes in cartilage degradation: ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2).[1][2][3] The rationale for its development was based on the central role of these aggrecanases in the breakdown of aggrecan, a critical component of the cartilage extracellular matrix.[2][4] Despite demonstrating chondroprotective effects in preclinical models, the clinical development of this compound was halted following Phase I trials for undisclosed reasons.[2][3][5] This document provides a comprehensive overview of the early research and discovery of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.

Introduction: The Rationale for Targeting Aggrecanases in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage.[2] A key initiating event in this process is the degradation of aggrecan, a large proteoglycan responsible for providing cartilage with its compressive strength.[2][4] The primary enzymes responsible for the pathological cleavage of aggrecan are ADAMTS-4 and ADAMTS-5.[2][3][4] These zinc-dependent metalloproteinases cleave aggrecan at a specific site within its interglobular domain, leading to the loss of proteoglycan from the cartilage matrix and initiating a cascade of cartilage degradation.[3]

The discovery of the critical role of ADAMTS-4 and ADAMTS-5 in osteoarthritis pathogenesis made them attractive therapeutic targets for the development of disease-modifying osteoarthritis drugs (DMOADs). The therapeutic hypothesis was that inhibiting these enzymes would prevent aggrecan degradation, thereby preserving cartilage integrity and slowing disease progression. This compound was developed based on this hypothesis as a potent and selective inhibitor of both ADAMTS-4 and ADAMTS-5.[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of ADAMTS-4 and ADAMTS-5. As a glutamate-like, carboxylate-based inhibitor, it is designed to bind to the active site of these enzymes, chelating the catalytic zinc ion and preventing the binding and cleavage of their substrate, aggrecan.[2] By inhibiting both aggrecanases, this compound was intended to provide a comprehensive blockade of the primary pathway of aggrecan degradation in osteoarthritic cartilage.

The signaling pathway leading to cartilage degradation in osteoarthritis and the point of intervention for this compound is depicted below:

Caption: Signaling pathway of cartilage degradation in osteoarthritis and the inhibitory action of this compound.

Preclinical and Clinical Data

Detailed quantitative data from the preclinical and clinical studies of this compound are not extensively available in the public domain. However, the following tables summarize the known information.

Table 1: Preclinical Profile of this compound

| Parameter | Result | Reference |

| Target | ADAMTS-4 and ADAMTS-5 | [2][3][4] |

| Mechanism of Action | Reversible, zinc-binding inhibitor | [1] |

| Chemical Class | Glutamate-like, carboxylate inhibitor | [2] |

| In Vitro Potency (IC50) | Data not publicly available | - |

| In Vivo Efficacy | Demonstrated chondroprotective effects in a rat model of surgery-induced osteoarthritis. | [2][3][4] |

| Selectivity | Moderately selective for ADAMTS-4 and ADAMTS-5 over Matrix Metalloproteinases (MMPs). | [2] |

Table 2: Overview of this compound Clinical Trials

| Trial Identifier | Phase | Status | Population | Purpose | Reference |

| NCT00380900 | 1 | Completed | Healthy subjects and subjects with osteoarthritis | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | [6] |

| NCT00427687 | 1 | Completed | Subjects with mild to moderate knee osteoarthritis | To evaluate the effect of this compound on biomarkers related to osteoarthritis, as well as safety and tolerability. | [2][3] |

| NCT00454298 | 1 | Terminated | Subjects with severe knee osteoarthritis requiring total knee replacement | To measure this compound and its effects in urine, blood, and the knee joint, and to evaluate safety. | [2][3][5] |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound have not been publicly released. The following are representative methodologies that would typically be employed in the preclinical evaluation of a novel ADAMTS inhibitor.

In Vitro Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ADAMTS-4 and ADAMTS-5.

Materials:

-

Recombinant human ADAMTS-4 and ADAMTS-5

-

Fluorogenic peptide substrate for aggrecanases

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding recombinant ADAMTS-4 or ADAMTS-5 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Animal Model of Osteoarthritis (Representative Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a rat model of surgically-induced osteoarthritis.

Animal Model:

-

Surgical transection of the medial collateral ligament and destabilization of the medial meniscus in the knee joint of adult male rats.

Treatment:

-

Oral administration of this compound or vehicle control daily for a specified duration (e.g., 4-8 weeks), starting at a defined time point post-surgery.

Outcome Measures:

-

Histological Analysis: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. A scoring system (e.g., Mankin score) is used for quantitative assessment.

-

Biomarker Analysis: Measurement of cartilage degradation biomarkers in serum or synovial fluid.

-

Behavioral Assessment: Evaluation of pain and joint function through methods such as weight-bearing distribution or gait analysis.

Statistical Analysis:

-

Comparison of the outcome measures between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Caption: A logical workflow for the preclinical and early clinical development of an osteoarthritis drug candidate like this compound.

Conclusion

This compound represents a well-rationalized approach to the development of a DMOAD for osteoarthritis by targeting the key aggrecanases, ADAMTS-4 and ADAMTS-5. Preclinical studies in animal models of OA suggested its potential as a chondroprotective agent.[2][3][4] However, the program did not advance beyond Phase I clinical trials.[2][3][5] The reasons for the discontinuation of its development have not been made public, but potential challenges could have included an unfavorable pharmacokinetic or safety profile in humans, or a lack of a clear efficacy signal on relevant biomarkers. The story of this compound underscores the complexities and challenges in translating promising preclinical findings into clinically effective treatments for osteoarthritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]

Agg-523: A Technical Whitepaper on Early-Stage Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agg-523, also known as PF-5212371, emerged as a promising small molecule therapeutic candidate for the treatment of osteoarthritis (OA).[1] Developed by Wyeth (later acquired by Pfizer), this compound was designed as a selective, reversible, and non-hydroxamate dual inhibitor of two key enzymes in cartilage degradation: ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2).[1][2][3] The rationale for its development was based on the central role of these aggrecanases in the breakdown of aggrecan, a critical component of the cartilage extracellular matrix.[2][4] Despite demonstrating chondroprotective effects in preclinical models, the clinical development of this compound was halted following Phase I trials for undisclosed reasons.[2][3][5] This document provides a comprehensive overview of the early research and discovery of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.

Introduction: The Rationale for Targeting Aggrecanases in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage.[2] A key initiating event in this process is the degradation of aggrecan, a large proteoglycan responsible for providing cartilage with its compressive strength.[2][4] The primary enzymes responsible for the pathological cleavage of aggrecan are ADAMTS-4 and ADAMTS-5.[2][3][4] These zinc-dependent metalloproteinases cleave aggrecan at a specific site within its interglobular domain, leading to the loss of proteoglycan from the cartilage matrix and initiating a cascade of cartilage degradation.[3]

The discovery of the critical role of ADAMTS-4 and ADAMTS-5 in osteoarthritis pathogenesis made them attractive therapeutic targets for the development of disease-modifying osteoarthritis drugs (DMOADs). The therapeutic hypothesis was that inhibiting these enzymes would prevent aggrecan degradation, thereby preserving cartilage integrity and slowing disease progression. This compound was developed based on this hypothesis as a potent and selective inhibitor of both ADAMTS-4 and ADAMTS-5.[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of ADAMTS-4 and ADAMTS-5. As a glutamate-like, carboxylate-based inhibitor, it is designed to bind to the active site of these enzymes, chelating the catalytic zinc ion and preventing the binding and cleavage of their substrate, aggrecan.[2] By inhibiting both aggrecanases, this compound was intended to provide a comprehensive blockade of the primary pathway of aggrecan degradation in osteoarthritic cartilage.

The signaling pathway leading to cartilage degradation in osteoarthritis and the point of intervention for this compound is depicted below:

Caption: Signaling pathway of cartilage degradation in osteoarthritis and the inhibitory action of this compound.

Preclinical and Clinical Data

Detailed quantitative data from the preclinical and clinical studies of this compound are not extensively available in the public domain. However, the following tables summarize the known information.

Table 1: Preclinical Profile of this compound

| Parameter | Result | Reference |

| Target | ADAMTS-4 and ADAMTS-5 | [2][3][4] |

| Mechanism of Action | Reversible, zinc-binding inhibitor | [1] |

| Chemical Class | Glutamate-like, carboxylate inhibitor | [2] |

| In Vitro Potency (IC50) | Data not publicly available | - |

| In Vivo Efficacy | Demonstrated chondroprotective effects in a rat model of surgery-induced osteoarthritis. | [2][3][4] |

| Selectivity | Moderately selective for ADAMTS-4 and ADAMTS-5 over Matrix Metalloproteinases (MMPs). | [2] |

Table 2: Overview of this compound Clinical Trials

| Trial Identifier | Phase | Status | Population | Purpose | Reference |

| NCT00380900 | 1 | Completed | Healthy subjects and subjects with osteoarthritis | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | [6] |

| NCT00427687 | 1 | Completed | Subjects with mild to moderate knee osteoarthritis | To evaluate the effect of this compound on biomarkers related to osteoarthritis, as well as safety and tolerability. | [2][3] |

| NCT00454298 | 1 | Terminated | Subjects with severe knee osteoarthritis requiring total knee replacement | To measure this compound and its effects in urine, blood, and the knee joint, and to evaluate safety. | [2][3][5] |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound have not been publicly released. The following are representative methodologies that would typically be employed in the preclinical evaluation of a novel ADAMTS inhibitor.

In Vitro Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ADAMTS-4 and ADAMTS-5.

Materials:

-

Recombinant human ADAMTS-4 and ADAMTS-5

-

Fluorogenic peptide substrate for aggrecanases

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding recombinant ADAMTS-4 or ADAMTS-5 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Animal Model of Osteoarthritis (Representative Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a rat model of surgically-induced osteoarthritis.

Animal Model:

-

Surgical transection of the medial collateral ligament and destabilization of the medial meniscus in the knee joint of adult male rats.

Treatment:

-

Oral administration of this compound or vehicle control daily for a specified duration (e.g., 4-8 weeks), starting at a defined time point post-surgery.

Outcome Measures:

-

Histological Analysis: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. A scoring system (e.g., Mankin score) is used for quantitative assessment.

-

Biomarker Analysis: Measurement of cartilage degradation biomarkers in serum or synovial fluid.

-

Behavioral Assessment: Evaluation of pain and joint function through methods such as weight-bearing distribution or gait analysis.

Statistical Analysis:

-

Comparison of the outcome measures between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Caption: A logical workflow for the preclinical and early clinical development of an osteoarthritis drug candidate like this compound.

Conclusion

This compound represents a well-rationalized approach to the development of a DMOAD for osteoarthritis by targeting the key aggrecanases, ADAMTS-4 and ADAMTS-5. Preclinical studies in animal models of OA suggested its potential as a chondroprotective agent.[2][3][4] However, the program did not advance beyond Phase I clinical trials.[2][3][5] The reasons for the discontinuation of its development have not been made public, but potential challenges could have included an unfavorable pharmacokinetic or safety profile in humans, or a lack of a clear efficacy signal on relevant biomarkers. The story of this compound underscores the complexities and challenges in translating promising preclinical findings into clinically effective treatments for osteoarthritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]

In Vitro Profile of Agg-523: A Technical Overview for Researchers

Introduction

Agg-523 (also known as PF-5212371) is an investigational small molecule developed for the treatment of osteoarthritis. It functions as a reversible, non-hydroxamate, zinc-binding selective inhibitor of both aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). These enzymes are key mediators in the degradation of aggrecan, a critical proteoglycan responsible for the compressive resistance of articular cartilage. By inhibiting these enzymes, this compound aims to slow the progression of cartilage degeneration in osteoarthritis. The compound, developed by Wyeth (now a subsidiary of Pfizer), has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics.

Quantitative Data Summary

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, specific quantitative in vitro potency data for this compound, such as IC50 values for ADAMTS-4 and ADAMTS-5 inhibition, have not been disclosed. The following table summarizes the type of data that would be critical for a full in vitro assessment of this compound, though the specific values for this compound are not currently available.

| Assay Type | Target | Parameter | This compound Result |

| Enzyme Inhibition Assay | ADAMTS-4 | IC50 | Data not available |

| Enzyme Inhibition Assay | ADAMTS-5 | IC50 | Data not available |

| Chondrocyte-Based Assay | Aggrecan Degradation | EC50 | Data not available |

| Cytotoxicity Assay | Human Chondrocytes | CC50 | Data not available |

Mechanism of Action & Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of ADAMTS-4 and ADAMTS-5. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce these aggrecanases. Once secreted into the extracellular matrix, ADAMTS-4 and ADAMTS-5 cleave aggrecan at specific sites, leading to the loss of proteoglycans from the cartilage. This degradation compromises the structural and functional integrity of the cartilage, resulting in the characteristic pathology of osteoarthritis. This compound, by binding to the zinc ion in the catalytic domain of these enzymes, blocks their proteolytic activity, thereby preserving the aggrecan content within the cartilage matrix.

Figure 1. Simplified signaling pathway of this compound mediated inhibition of cartilage degradation.

Experimental Protocols

While specific protocols for in vitro studies using this compound are not publicly available, the following are general methodologies commonly employed in the evaluation of ADAMTS inhibitors.

Recombinant Human ADAMTS-4/5 Inhibition Assay

This assay is designed to determine the direct inhibitory activity of a compound on the purified aggrecanase enzymes.

Workflow:

Figure 2. General workflow for an in vitro ADAMTS inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human ADAMTS-4 or ADAMTS-5 is diluted to a working concentration in an appropriate assay buffer. This compound is prepared in a dilution series.

-

Incubation: The enzyme and varying concentrations of this compound are pre-incubated together to allow for compound binding.

-

Substrate Addition: A fluorogenic peptide substrate that mimics the aggrecan cleavage site is added to initiate the enzymatic reaction.

-

Reaction and Measurement: The reaction is incubated at 37°C, and the fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition at each concentration of this compound is determined. The IC50 value is then calculated from the dose-response curve.

Chondrocyte-Based Aggrecan Degradation Assay

This cell-based assay evaluates the ability of a compound to protect the extracellular matrix from degradation in a more physiologically relevant setting.

Methodology:

-

Chondrocyte Culture: Human articular chondrocytes are cultured in a 3D matrix, such as alginate beads or as a micromass pellet, to maintain their phenotype and promote the formation of an extracellular matrix rich in aggrecan.

-

Stimulation and Treatment: The chondrocyte cultures are stimulated with a pro-inflammatory cytokine, typically IL-1α, to induce the expression and activity of ADAMTS enzymes. Concurrently, the cultures are treated with a dilution series of this compound.

-

Sample Collection: After a defined incubation period, the culture medium is collected, and the remaining cell/matrix constructs are digested to release the retained proteoglycans.

-

Quantification of Aggrecan Release: The amount of sulfated glycosaminoglycan (a measure of aggrecan) released into the medium and retained in the matrix is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.

-

Data Analysis: The protective effect of this compound is determined by its ability to reduce the release of aggrecan into the medium and increase its retention in the matrix. An EC50 value can be calculated from the dose-response data.

Conclusion

This compound is a selective inhibitor of ADAMTS-4 and ADAMTS-5 that has been investigated as a potential disease-modifying drug for osteoarthritis. While the publicly available information confirms its mechanism of action and progression into early clinical development, detailed in vitro potency and selectivity data remain undisclosed. The experimental protocols described herein represent standard methodologies used to characterize such inhibitors and provide a framework for understanding the preclinical evaluation of this compound. Further disclosure of preclinical data would be necessary for a complete and in-depth technical assessment of this compound.

In Vitro Profile of Agg-523: A Technical Overview for Researchers

Introduction

Agg-523 (also known as PF-5212371) is an investigational small molecule developed for the treatment of osteoarthritis. It functions as a reversible, non-hydroxamate, zinc-binding selective inhibitor of both aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). These enzymes are key mediators in the degradation of aggrecan, a critical proteoglycan responsible for the compressive resistance of articular cartilage. By inhibiting these enzymes, this compound aims to slow the progression of cartilage degeneration in osteoarthritis. The compound, developed by Wyeth (now a subsidiary of Pfizer), has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics.

Quantitative Data Summary

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, specific quantitative in vitro potency data for this compound, such as IC50 values for ADAMTS-4 and ADAMTS-5 inhibition, have not been disclosed. The following table summarizes the type of data that would be critical for a full in vitro assessment of this compound, though the specific values for this compound are not currently available.

| Assay Type | Target | Parameter | This compound Result |

| Enzyme Inhibition Assay | ADAMTS-4 | IC50 | Data not available |

| Enzyme Inhibition Assay | ADAMTS-5 | IC50 | Data not available |

| Chondrocyte-Based Assay | Aggrecan Degradation | EC50 | Data not available |

| Cytotoxicity Assay | Human Chondrocytes | CC50 | Data not available |

Mechanism of Action & Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of ADAMTS-4 and ADAMTS-5. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce these aggrecanases. Once secreted into the extracellular matrix, ADAMTS-4 and ADAMTS-5 cleave aggrecan at specific sites, leading to the loss of proteoglycans from the cartilage. This degradation compromises the structural and functional integrity of the cartilage, resulting in the characteristic pathology of osteoarthritis. This compound, by binding to the zinc ion in the catalytic domain of these enzymes, blocks their proteolytic activity, thereby preserving the aggrecan content within the cartilage matrix.

Figure 1. Simplified signaling pathway of this compound mediated inhibition of cartilage degradation.

Experimental Protocols

While specific protocols for in vitro studies using this compound are not publicly available, the following are general methodologies commonly employed in the evaluation of ADAMTS inhibitors.

Recombinant Human ADAMTS-4/5 Inhibition Assay

This assay is designed to determine the direct inhibitory activity of a compound on the purified aggrecanase enzymes.

Workflow:

Figure 2. General workflow for an in vitro ADAMTS inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human ADAMTS-4 or ADAMTS-5 is diluted to a working concentration in an appropriate assay buffer. This compound is prepared in a dilution series.

-

Incubation: The enzyme and varying concentrations of this compound are pre-incubated together to allow for compound binding.

-

Substrate Addition: A fluorogenic peptide substrate that mimics the aggrecan cleavage site is added to initiate the enzymatic reaction.

-

Reaction and Measurement: The reaction is incubated at 37°C, and the fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition at each concentration of this compound is determined. The IC50 value is then calculated from the dose-response curve.

Chondrocyte-Based Aggrecan Degradation Assay

This cell-based assay evaluates the ability of a compound to protect the extracellular matrix from degradation in a more physiologically relevant setting.

Methodology:

-

Chondrocyte Culture: Human articular chondrocytes are cultured in a 3D matrix, such as alginate beads or as a micromass pellet, to maintain their phenotype and promote the formation of an extracellular matrix rich in aggrecan.

-

Stimulation and Treatment: The chondrocyte cultures are stimulated with a pro-inflammatory cytokine, typically IL-1α, to induce the expression and activity of ADAMTS enzymes. Concurrently, the cultures are treated with a dilution series of this compound.

-

Sample Collection: After a defined incubation period, the culture medium is collected, and the remaining cell/matrix constructs are digested to release the retained proteoglycans.

-

Quantification of Aggrecan Release: The amount of sulfated glycosaminoglycan (a measure of aggrecan) released into the medium and retained in the matrix is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.

-

Data Analysis: The protective effect of this compound is determined by its ability to reduce the release of aggrecan into the medium and increase its retention in the matrix. An EC50 value can be calculated from the dose-response data.

Conclusion

This compound is a selective inhibitor of ADAMTS-4 and ADAMTS-5 that has been investigated as a potential disease-modifying drug for osteoarthritis. While the publicly available information confirms its mechanism of action and progression into early clinical development, detailed in vitro potency and selectivity data remain undisclosed. The experimental protocols described herein represent standard methodologies used to characterize such inhibitors and provide a framework for understanding the preclinical evaluation of this compound. Further disclosure of preclinical data would be necessary for a complete and in-depth technical assessment of this compound.

Agg-523: A Technical Overview of a Selective Aggrecanase Inhibitor for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Agg-523, an investigational selective aggrecanase inhibitor developed for the potential treatment of osteoarthritis (OA). The document synthesizes available preclinical and clinical research data, details experimental methodologies where accessible, and visualizes key pathways and workflows.

Core Concepts: Targeting Cartilage Degradation in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5 (aggrecanase-2). These enzymes cleave aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. The loss of aggrecan initiates cartilage softening and subsequent structural failure.

This compound (also known as PF-5212371) is a reversible, non-hydroxamate, zinc-binding selective inhibitor of both ADAMTS-4 and ADAMTS-5.[1] By targeting these specific aggrecanases, this compound was developed with the therapeutic goal of slowing or preventing the cartilage degradation central to OA pathogenesis.[2][3]

Preclinical Research: Evidence of Chondroprotective Effects

A significant preclinical study demonstrated the chondroprotective potential of this compound in a rat model of osteoarthritis.[4]

Quantitative Data from Preclinical Studies

| Animal Model | Intervention Groups | Outcome Measure | Result | Reference |

| Rat Meniscal Tear (MT) Model | MT + Vehicle | Synovial Fluid ARG-aggrecan | Increased levels post-injury | [4] |

| MT + this compound (oral admin) | Synovial Fluid ARG-aggrecan | Significantly attenuated increase | [4] |

Experimental Protocol: Rat Meniscal Tear (MT) Model

-

Objective: To assess the effect of this compound on aggrecanase activity in a surgically-induced model of joint instability.[4]

-

Animal Model: Rats underwent a meniscal tear (MT) surgery to induce joint instability, a common method for modeling osteoarthritis.[4]

-

Intervention: A cohort of rats was orally dosed with this compound following the MT procedure.[4]

-

Biomarker Analysis: An enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of aggrecanase-generated Ala-Arg-Gly-aggrecan (ARG-aggrecan) fragments in the synovial fluid of the knee joints.[4] Elevated levels of ARG-aggrecan are a direct indicator of aggrecanase activity.

-

Key Finding: The study concluded that the oral administration of this compound significantly reduced the release of these aggrecan fragments, suggesting effective inhibition of aggrecanase activity in a living model and pointing to its potential as a disease-modifying agent for OA.[4]

Clinical Research: Phase 1 Trials and Discontinuation

This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, the development program was discontinued (B1498344) after these initial studies.

Summary of Clinical Trials

| Clinical Trial ID | Title | Status | Patient Population | Key Objectives | Reference |

| NCT00427687 | Study Evaluating this compound in Subjects With Osteoarthritis | Completed | Mild to moderate knee osteoarthritis | Evaluate the effect on OA biomarkers, safety, and tolerability.[2][5] | [5] |

| NCT00454298 | Study Evaluating this compound in Subjects With Severe Osteoarthritis Requiring Total Knee Replacement | Completed | Severe knee osteoarthritis | Measure the presence and effects of this compound in urine, blood, and the knee joint. Evaluate safety.[6] | [6] |

Despite the completion of these trials in 2008, the results have not been publicly released.[7] Reports suggest that the development of this compound was halted due to poor pharmacokinetic properties discovered during these Phase 1 investigations.[8]

Experimental Protocol: Phase 1 Study in Severe OA (NCT00454298)

-

Objective: To determine if this compound or its effects could be measured in the target joint tissue, blood, and urine after a period of dosing.[6]

-

Study Design: A multicenter, randomized, placebo-controlled study.[6]

-

Participants: Patients with severe osteoarthritis of the knee scheduled for total knee replacement surgery.[6]

-

Intervention: Subjects were randomly assigned to receive either 1800 mg of this compound (administered once or twice daily) or a placebo for the 4-week period leading up to their surgery. The randomization was done in a 4:1 ratio of active drug to placebo.[6]

-

Primary Outcome Measures: At the time of knee replacement, samples of the knee joint and surrounding fluid were collected to measure aggrecanase activity and the concentration of this compound.[6]

-

Secondary Outcome: Evaluation of the safety of once-daily versus twice-daily dosing.[6]

Visualizations: Pathways and Workflows

Signaling Pathway of Aggrecan Degradation in Osteoarthritis

Caption: this compound inhibits active ADAMTS-4/5, preventing aggrecan cleavage.

Experimental Workflow for Preclinical Rat Model Study

Caption: Workflow of the this compound preclinical study in a rat OA model.

Logical Workflow of this compound Clinical Investigation

Caption: The clinical development path of this compound was halted after Phase 1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Agg-523: A Technical Overview of a Selective Aggrecanase Inhibitor for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Agg-523, an investigational selective aggrecanase inhibitor developed for the potential treatment of osteoarthritis (OA). The document synthesizes available preclinical and clinical research data, details experimental methodologies where accessible, and visualizes key pathways and workflows.

Core Concepts: Targeting Cartilage Degradation in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this degradation is the enzymatic activity of aggrecanases, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5 (aggrecanase-2). These enzymes cleave aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. The loss of aggrecan initiates cartilage softening and subsequent structural failure.

This compound (also known as PF-5212371) is a reversible, non-hydroxamate, zinc-binding selective inhibitor of both ADAMTS-4 and ADAMTS-5.[1] By targeting these specific aggrecanases, this compound was developed with the therapeutic goal of slowing or preventing the cartilage degradation central to OA pathogenesis.[2][3]

Preclinical Research: Evidence of Chondroprotective Effects

A significant preclinical study demonstrated the chondroprotective potential of this compound in a rat model of osteoarthritis.[4]

Quantitative Data from Preclinical Studies

| Animal Model | Intervention Groups | Outcome Measure | Result | Reference |

| Rat Meniscal Tear (MT) Model | MT + Vehicle | Synovial Fluid ARG-aggrecan | Increased levels post-injury | [4] |

| MT + this compound (oral admin) | Synovial Fluid ARG-aggrecan | Significantly attenuated increase | [4] |

Experimental Protocol: Rat Meniscal Tear (MT) Model

-

Objective: To assess the effect of this compound on aggrecanase activity in a surgically-induced model of joint instability.[4]

-

Animal Model: Rats underwent a meniscal tear (MT) surgery to induce joint instability, a common method for modeling osteoarthritis.[4]

-

Intervention: A cohort of rats was orally dosed with this compound following the MT procedure.[4]

-

Biomarker Analysis: An enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of aggrecanase-generated Ala-Arg-Gly-aggrecan (ARG-aggrecan) fragments in the synovial fluid of the knee joints.[4] Elevated levels of ARG-aggrecan are a direct indicator of aggrecanase activity.

-

Key Finding: The study concluded that the oral administration of this compound significantly reduced the release of these aggrecan fragments, suggesting effective inhibition of aggrecanase activity in a living model and pointing to its potential as a disease-modifying agent for OA.[4]

Clinical Research: Phase 1 Trials and Discontinuation

This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, the development program was discontinued after these initial studies.

Summary of Clinical Trials

| Clinical Trial ID | Title | Status | Patient Population | Key Objectives | Reference |

| NCT00427687 | Study Evaluating this compound in Subjects With Osteoarthritis | Completed | Mild to moderate knee osteoarthritis | Evaluate the effect on OA biomarkers, safety, and tolerability.[2][5] | [5] |

| NCT00454298 | Study Evaluating this compound in Subjects With Severe Osteoarthritis Requiring Total Knee Replacement | Completed | Severe knee osteoarthritis | Measure the presence and effects of this compound in urine, blood, and the knee joint. Evaluate safety.[6] | [6] |

Despite the completion of these trials in 2008, the results have not been publicly released.[7] Reports suggest that the development of this compound was halted due to poor pharmacokinetic properties discovered during these Phase 1 investigations.[8]

Experimental Protocol: Phase 1 Study in Severe OA (NCT00454298)

-

Objective: To determine if this compound or its effects could be measured in the target joint tissue, blood, and urine after a period of dosing.[6]

-

Study Design: A multicenter, randomized, placebo-controlled study.[6]

-

Participants: Patients with severe osteoarthritis of the knee scheduled for total knee replacement surgery.[6]

-

Intervention: Subjects were randomly assigned to receive either 1800 mg of this compound (administered once or twice daily) or a placebo for the 4-week period leading up to their surgery. The randomization was done in a 4:1 ratio of active drug to placebo.[6]

-

Primary Outcome Measures: At the time of knee replacement, samples of the knee joint and surrounding fluid were collected to measure aggrecanase activity and the concentration of this compound.[6]

-

Secondary Outcome: Evaluation of the safety of once-daily versus twice-daily dosing.[6]

Visualizations: Pathways and Workflows

Signaling Pathway of Aggrecan Degradation in Osteoarthritis

Caption: this compound inhibits active ADAMTS-4/5, preventing aggrecan cleavage.

Experimental Workflow for Preclinical Rat Model Study

Caption: Workflow of the this compound preclinical study in a rat OA model.

Logical Workflow of this compound Clinical Investigation

Caption: The clinical development path of this compound was halted after Phase 1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. Elevated aggrecanase activity in a rat model of joint injury is attenuated by an aggrecanase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Agg-523 (Ulixertinib): Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agg-523, also known as Ulixertinib (B1684335) or BVD-523, is a potent and selective, ATP-competitive, reversible inhibitor of ERK1 and ERK2 kinases.[1][2][3][4] The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver in a wide range of human cancers.[5][6] As the terminal kinase in this cascade, ERK1/2 represents a key therapeutic target. This compound has demonstrated preclinical anti-tumor activity in various cancer models, including those with acquired resistance to upstream inhibitors of the MAPK pathway.[5][6] These application notes provide detailed protocols for in vitro studies of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as RSK (ribosomal S6 kinase), which are crucial for the transduction of proliferative and survival signals.[1][7] Inhibition of the ERK pathway by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in sensitive cancer cell lines.[2][5][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |

| A375 | Melanoma | BRAF V600E | 180 | Proliferation | [1][7] |

| UACC-62 | Melanoma | BRAF V600E | <2000 | Proliferation | [2][5] |

| Colo205 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |

| HT-29 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |

| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | <2000 | Proliferation | [5] |

| HCT116 | Colorectal Cancer | KRAS G13D | <2000 | Proliferation | [5] |

| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | Metabolic Activity | [9] |

| NGP | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |

| SK-N-BE(2) | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |

| CHLA255 | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |

| SK-N-AS | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |

| A549 | Non-Small Cell Lung Cancer | Not specified | 400 | Proliferation | [11] |

| DM122 | Melanoma | Not specified | 480 | Proliferation | [11] |

| SH-SY5Y | Neuroblastoma | Not specified | 180 | Viability | [12] |

Table 2: Functional Effects of this compound on Downstream Signaling

| Cell Line | Effect | Assay | Reference |

| A375 | Inhibition of pRSK | Western Blot | [1][7] |

| UACC-62 | G1 cell cycle arrest | FACS Analysis | [2][5] |

| Various | Induction of Caspase-3/7 activity | Caspase Assay | [5] |

| Neuroblastoma Cell Lines | Inhibition of RSK1 phosphorylation | Western Blot | [10] |

| Thyroid Cancer Cell Lines | G1/S cell cycle arrest, decreased Cyclin D1 and pRb, increased p27 | Flow Cytometry, Western Blot | [8] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on neuroblastoma cell lines.[10]

1. Cell Seeding:

- Culture neuroblastoma cell lines (e.g., NGP, SK-N-BE(2), CHLA255, SK-N-AS) in appropriate media (e.g., DMEM with 10% FBS).

- Trypsinize and count the cells.

- Seed 2,000-5,000 cells per well in a 96-well plate.

- Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0-10 µM). A vehicle control (DMSO) should be included.

- Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

- Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

3. Cell Viability Measurement:

- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

- Incubate for 2-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Subtract the background absorbance (media only).

- Normalize the absorbance values to the vehicle-treated control wells.

- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Inhibition

This protocol is based on the analysis of ERK pathway inhibition in various cancer cell lines.[5][8][10]

1. Cell Lysis:

- Seed cells in a 6-well plate and grow to 70-80% confluency.

- Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the cell cycle analysis of thyroid cancer cells treated with this compound.[8]

1. Cell Treatment and Harvesting:

- Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol.

- After treatment, harvest the cells by trypsinization.

- Wash the cells with PBS.

2. Cell Fixation and Staining:

- Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

- Incubate at -20°C for at least 2 hours.

- Centrifuge the cells and wash with PBS.

- Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

- Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

- Analyze the cell cycle distribution using a flow cytometer.

- Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ulixertinib | ERK | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biomed-valley.com [biomed-valley.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomed-valley.com [biomed-valley.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Agg-523 (Ulixertinib): Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agg-523, also known as Ulixertinib or BVD-523, is a potent and selective, ATP-competitive, reversible inhibitor of ERK1 and ERK2 kinases.[1][2][3][4] The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver in a wide range of human cancers.[5][6] As the terminal kinase in this cascade, ERK1/2 represents a key therapeutic target. This compound has demonstrated preclinical anti-tumor activity in various cancer models, including those with acquired resistance to upstream inhibitors of the MAPK pathway.[5][6] These application notes provide detailed protocols for in vitro studies of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as RSK (ribosomal S6 kinase), which are crucial for the transduction of proliferative and survival signals.[1][7] Inhibition of the ERK pathway by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in sensitive cancer cell lines.[2][5][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |

| A375 | Melanoma | BRAF V600E | 180 | Proliferation | [1][7] |

| UACC-62 | Melanoma | BRAF V600E | <2000 | Proliferation | [2][5] |

| Colo205 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |

| HT-29 | Colorectal Cancer | BRAF V600E | <2000 | Proliferation | [5] |

| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | <2000 | Proliferation | [5] |

| HCT116 | Colorectal Cancer | KRAS G13D | <2000 | Proliferation | [5] |

| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | Metabolic Activity | [9] |

| NGP | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |

| SK-N-BE(2) | Neuroblastoma | MYCN amplified | Not specified | Proliferation | [10] |

| CHLA255 | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |

| SK-N-AS | Neuroblastoma | MYCN non-amplified | Not specified | Proliferation | [10] |

| A549 | Non-Small Cell Lung Cancer | Not specified | 400 | Proliferation | [11] |

| DM122 | Melanoma | Not specified | 480 | Proliferation | [11] |

| SH-SY5Y | Neuroblastoma | Not specified | 180 | Viability | [12] |

Table 2: Functional Effects of this compound on Downstream Signaling

| Cell Line | Effect | Assay | Reference |

| A375 | Inhibition of pRSK | Western Blot | [1][7] |

| UACC-62 | G1 cell cycle arrest | FACS Analysis | [2][5] |

| Various | Induction of Caspase-3/7 activity | Caspase Assay | [5] |

| Neuroblastoma Cell Lines | Inhibition of RSK1 phosphorylation | Western Blot | [10] |

| Thyroid Cancer Cell Lines | G1/S cell cycle arrest, decreased Cyclin D1 and pRb, increased p27 | Flow Cytometry, Western Blot | [8] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on neuroblastoma cell lines.[10]

1. Cell Seeding:

- Culture neuroblastoma cell lines (e.g., NGP, SK-N-BE(2), CHLA255, SK-N-AS) in appropriate media (e.g., DMEM with 10% FBS).

- Trypsinize and count the cells.

- Seed 2,000-5,000 cells per well in a 96-well plate.

- Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0-10 µM). A vehicle control (DMSO) should be included.

- Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

- Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

3. Cell Viability Measurement:

- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

- Incubate for 2-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Subtract the background absorbance (media only).

- Normalize the absorbance values to the vehicle-treated control wells.

- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Inhibition

This protocol is based on the analysis of ERK pathway inhibition in various cancer cell lines.[5][8][10]

1. Cell Lysis:

- Seed cells in a 6-well plate and grow to 70-80% confluency.

- Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the cell cycle analysis of thyroid cancer cells treated with this compound.[8]

1. Cell Treatment and Harvesting:

- Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol.

- After treatment, harvest the cells by trypsinization.

- Wash the cells with PBS.

2. Cell Fixation and Staining:

- Fix the cells in ice-cold 70% ethanol while vortexing gently.

- Incubate at -20°C for at least 2 hours.

- Centrifuge the cells and wash with PBS.

- Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

- Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

- Analyze the cell cycle distribution using a flow cytometer.

- Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ulixertinib | ERK | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biomed-valley.com [biomed-valley.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomed-valley.com [biomed-valley.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Agg-523 In Vitro Working Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations for the in vitro use of Agg-523, a selective inhibitor of ADAMTS-4 and ADAMTS-5 (aggrecanases). The information is intended to guide researchers in utilizing this compound for studies related to osteoarthritis and cartilage degradation.

Mechanism of Action

This compound, also known as PF-05212371 or WAY-266523, is a potent and selective dual inhibitor of ADAMTS-4 and ADAMTS-5.[1] These zinc-dependent metalloproteinases are key enzymes responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[2] In pathological conditions such as osteoarthritis, the upregulation of ADAMTS-4 and ADAMTS-5 leads to excessive aggrecanolysis, resulting in cartilage breakdown and joint dysfunction. By inhibiting these enzymes, this compound is being investigated as a potential disease-modifying therapeutic agent for osteoarthritis.[3][4]

Recommended Working Concentrations

While specific published data on the working concentration of this compound for cell viability and apoptosis assays are limited, a general concentration range for small molecule inhibitors in chondrocyte-based assays is in the low micromolar range. Based on studies with similar types of enzyme inhibitors and compounds tested on chondrocytes, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay conditions.

The following table summarizes recommended starting concentration ranges for various in vitro applications based on available data for aggrecanase inhibitors and other small molecules tested on chondrocytes.

| Application | Cell Type | Stimulus (if applicable) | Recommended Starting Concentration Range | Key Readouts |

| Aggrecanase Inhibition Assay | Primary Chondrocytes, Cartilage Explants | IL-1β (10 ng/mL) | 1 µM - 25 µM | Aggrecan fragment release (e.g., GAG assay), Gene expression of ADAMTS-4/5 |

| Cell Viability Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | MTT, MTS, or CellTiter-Glo® assay |

| Apoptosis Assay | Primary Chondrocytes, CHON-001 | - | 1 µM - 50 µM | Annexin V/PI staining, Caspase-3/7 activity |

| Signaling Pathway Analysis | Primary Chondrocytes, CHON-001 | IL-1β (10 ng/mL) | 1 µM - 25 µM | Western blot for key pathway proteins (e.g., p-p65, β-catenin, p-ERK) |

Experimental Protocols

In Vitro Model of Osteoarthritis using IL-1β-Stimulated Chondrocytes

A common in vitro model to study the effects of anti-osteoarthritic compounds involves the stimulation of chondrocytes with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). This induces a catabolic state in chondrocytes, characterized by the upregulation of matrix-degrading enzymes like ADAMTS-5.

Workflow Diagram:

Caption: Experimental workflow for testing this compound in an IL-1β-induced chondrocyte model.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on chondrocytes.

Materials:

-

Chondrocytes (e.g., primary human chondrocytes or CHON-001 cell line)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution (in DMSO)

-